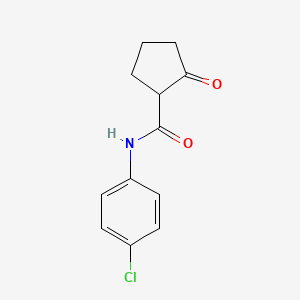
Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a cyclopentane ring attached to a carboxamide group, with a 4-chlorophenyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo- typically involves the reaction of cyclopentanecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
On an industrial scale, the production of Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo- follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)cyclopentanecarboxamide
- N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide
Uniqueness
Cyclopentanecarboxamide, N-(4-chlorophenyl)-2-oxo- is unique due to its specific structural features, such as the cyclopentane ring and the 4-chlorophenyl substituent. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
61386-86-5 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H12ClNO2/c13-8-4-6-9(7-5-8)14-12(16)10-2-1-3-11(10)15/h4-7,10H,1-3H2,(H,14,16) |
InChI Key |
JWNREFLKHHFLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


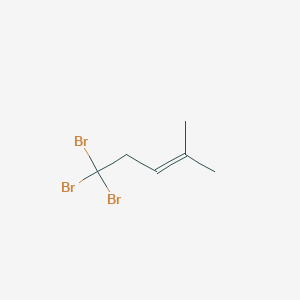
![Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane](/img/structure/B14576706.png)
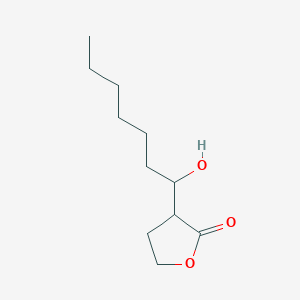
![6-Methoxy-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14576713.png)
![4,4'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoyl chloride](/img/structure/B14576719.png)
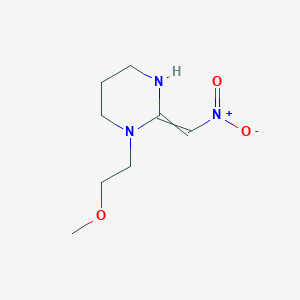
![4-Methoxy-2-[2-(2-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14576734.png)
![6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14576740.png)
![4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14576748.png)
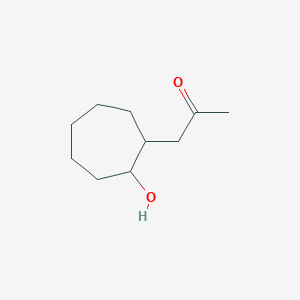
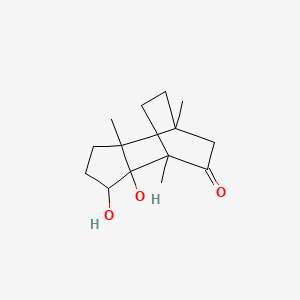
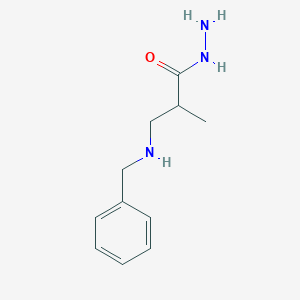
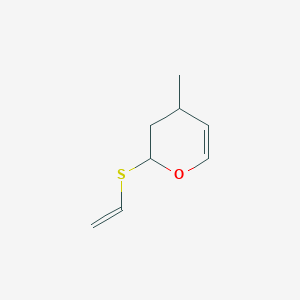
phenylsilane](/img/structure/B14576778.png)
